Cas no 4010-22-4 (2-acetyl-4-methylphenyl 4-chlorobenzoate)

2-Acetyl-4-methylphenyl 4-chlorobenzoate is a specialized ester compound formed by the condensation of 4-chlorobenzoic acid and 2-hydroxy-4-methylacetophenone. This chemical exhibits notable stability and reactivity, making it useful in organic synthesis and pharmaceutical intermediate applications. Its structure combines an acetyl-methylphenyl group with a chloro-substituted benzoate moiety, offering selective functionalization potential. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups enhances its versatility in reactions such as esterifications or cross-coupling processes. The compound's well-defined molecular architecture ensures consistent performance in research and industrial settings, particularly where precise structural modifications are required. Proper handling and storage are recommended due to its sensitivity to hydrolysis under extreme conditions.
2-acetyl-4-methylphenyl 4-chlorobenzoate structure
4010-22-4 structure
Product name:2-acetyl-4-methylphenyl 4-chlorobenzoate
CAS No:4010-22-4
MF:C16H13ClO3
MW:288.725623846054
CID:334990
PubChem ID:587394

2-acetyl-4-methylphenyl 4-chlorobenzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 4-chloro-, 2-acetyl-4-methylphenyl ester
    • (2-acetyl-4-methylphenyl) 4-chlorobenzoate
    • 2-Acetyl-4-methylphenyl 4-chlorobenzoate
    • Benzoic acid, 4-chloro-, 2-acetyl-4-methylphenyl ester
    • F3228-0166
    • MFCD00101157
    • 4010-22-4
    • DEQKOXOQMBJDRS-UHFFFAOYSA-N
    • AKOS002255294
    • AB01330926-02
    • DTXSID90343094
    • CCG-247149
    • 2-Acetyl-4-methylphenyl 4-chlorobenzoate #
    • VU0606039-1
    • NCGC00338381-01
    • 2-acetyl-4-methylphenyl 4-chlorobenzoate
    • Inchi: InChI=1S/C16H13ClO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
    • InChI Key: DEQKOXOQMBJDRS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(OC2C=CC(C)=CC=2C(=O)C)=O)=CC=1

Computed Properties

  • Exact Mass: 288.05539
  • Monoisotopic Mass: 288.055322
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.4
  • XLogP3: 4

Experimental Properties

  • Density: 1.241
  • Boiling Point: 458.2°Cat760mmHg
  • Flash Point: 185.6°C
  • Refractive Index: 1.582
  • PSA: 43.37

2-acetyl-4-methylphenyl 4-chlorobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3228-0166-15mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3228-0166-5mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3228-0166-10mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3228-0166-2μmol
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3228-0166-20mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3228-0166-4mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3228-0166-40mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3228-0166-100mg
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
100mg
$248.0 2023-04-26
Life Chemicals
F3228-0166-5μmol
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3228-0166-20μmol
2-acetyl-4-methylphenyl 4-chlorobenzoate
4010-22-4 90%+
20μl
$79.0 2023-04-26

2-acetyl-4-methylphenyl 4-chlorobenzoate Related Literature

Additional information on 2-acetyl-4-methylphenyl 4-chlorobenzoate

2-Acetyl-4-Methylphenyl 4-Chlorobenzoate: A Comprehensive Overview

2-Acetyl-4-Methylphenyl 4-Chlorobenzoate (CAS No. 4010-22-4) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, agrochemicals, and advanced materials. The molecule consists of a benzoate ester group attached to a substituted phenyl ring, which introduces a range of chemical properties that make it versatile for various industrial and research purposes.

The benzoate ester moiety in 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate plays a crucial role in its reactivity and solubility. Recent studies have highlighted the importance of such ester groups in enhancing the bioavailability of pharmaceutical compounds. For instance, researchers have explored the use of this compound as a precursor in the synthesis of bioactive molecules, where the ester group facilitates controlled release mechanisms. This property is particularly valuable in drug delivery systems, where sustained release is critical for therapeutic efficacy.

One of the most intriguing aspects of 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate is its ability to participate in various organic reactions, such as nucleophilic substitutions and condensation reactions. These reactions are pivotal in the construction of complex molecular architectures. For example, recent advancements in asymmetric synthesis have utilized this compound as a chiral auxiliary, enabling the construction of enantiomerically enriched products with high efficiency. Such applications underscore its importance in modern organic synthesis.

The substituted phenyl ring in this compound introduces additional functional groups that enhance its reactivity and selectivity. The presence of an acetyl group and a methyl group on the phenyl ring contributes to its aromatic stability and electronic properties. These features make it an ideal candidate for use in polymer chemistry, where aromatic systems are often employed to improve thermal stability and mechanical strength. Recent studies have demonstrated its potential as a building block for high-performance polymers used in electronic devices.

In terms of environmental applications, 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate has shown promise as a precursor for biodegradable materials. Its ability to undergo enzymatic degradation under specific conditions makes it a sustainable alternative to traditional plastics. Researchers have explored its use in developing eco-friendly packaging materials that degrade efficiently without leaving harmful residues.

From a synthetic perspective, the preparation of 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate involves a series of well-established organic reactions. The synthesis typically begins with the preparation of the substituted phenol derivative, followed by esterification with chlorobenzoic acid. Recent optimizations have focused on improving reaction yields and reducing waste generation through green chemistry principles. These advancements highlight the compound's role as a model system for sustainable chemical synthesis.

The spectroscopic properties of 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate have also been extensively studied using techniques such as UV-Vis spectroscopy and NMR spectroscopy. These studies provide insights into its electronic transitions and molecular conformation, which are critical for understanding its optical properties. Such information is invaluable for applications in optoelectronics and sensor technologies.

In conclusion, 2-Acetyl-4-Methylphenyl 4-Chlorobenzoate (CAS No. 4010-22-4) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structural features, combined with recent advancements in synthetic methodologies and application-oriented research, position it as a key player in contemporary chemical innovation.

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